molecular formula C34H31N3O4 B11971770 Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11971770
M. Wt: 545.6 g/mol
InChI Key: PAEKVROYLRIXTH-UHFFFAOYSA-N
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Description

Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C34H31N3O4. This compound is notable for its unique structure, which includes a pyrazole ring, a naphthyl group, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps. One common method includes the alkylation of 2,6-dimethyl-1,5-naphthalenediol with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). This is followed by a Claisen rearrangement to introduce the allyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis generally follows similar steps as the laboratory methods, with potential scaling up of reaction volumes and optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the action of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring, naphthyl group, and pyridine ring, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C34H31N3O4

Molecular Weight

545.6 g/mol

IUPAC Name

bis(prop-2-enyl) 2,6-dimethyl-4-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C34H31N3O4/c1-5-18-40-33(38)29-22(3)35-23(4)30(34(39)41-19-6-2)31(29)28-21-37(27-14-8-7-9-15-27)36-32(28)26-17-16-24-12-10-11-13-25(24)20-26/h5-17,20-21,31,35H,1-2,18-19H2,3-4H3

InChI Key

PAEKVROYLRIXTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C(=O)OCC=C

Origin of Product

United States

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